2,3-dibromo-N-(4-nitrophenyl)propanamide
Description
Properties
Molecular Formula |
C9H8Br2N2O3 |
|---|---|
Molecular Weight |
351.98 g/mol |
IUPAC Name |
2,3-dibromo-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H8Br2N2O3/c10-5-8(11)9(14)12-6-1-3-7(4-2-6)13(15)16/h1-4,8H,5H2,(H,12,14) |
InChI Key |
JSMQLFDJHXKXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CBr)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Q & A
Q. What are the methodological considerations for optimizing the synthesis of 2,3-dibromo-N-(4-nitrophenyl)propanamide?
To maximize yield and purity, focus on:
- Bromination conditions : Use controlled stoichiometry (e.g., 2.2 equivalents of brominating agent per double bond) and low temperatures (0–5°C) to avoid over-bromination or diastereomer formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while stabilizing intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (e.g., temperature, reagent ratios) and identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- NMR :
- ¹H NMR : Analyze aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methyl/methylene groups (δ 1.5–2.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and brominated carbons (δ ~35–45 ppm) .
Advanced Research Questions
Q. How can computational chemistry guide the design of reaction pathways for this compound?
- Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate bromination transition states and identify rate-limiting steps .
- Pathway Optimization : Quantum chemical calculations (e.g., Gaussian or ORCA) predict regioselectivity and side reactions, enabling pre-experimental screening of conditions .
- Energy Profiling : Compare activation energies for competing pathways (e.g., mono- vs. di-bromination) to prioritize synthetic routes .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural analysis?
- Cross-Validation : Combine X-ray crystallography (if single crystals are obtainable) with DFT-optimized geometries to validate bond lengths and angles .
- Spectroscopic Reconciliation : Adjust computational parameters (e.g., solvent models in NMR simulations) to align theoretical and observed chemical shifts .
- Error Analysis : Quantify discrepancies (e.g., RMSD for crystal structures) and refine computational models iteratively .
Q. How can statistical methods improve the reproducibility of bromination reactions for this compound?
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, reagent concentration) to define a robust operating window .
- Central Composite Design : Optimize multi-variable systems (e.g., solvent polarity, reaction time) with minimal experimental runs .
- Contingency Analysis : Use ANOVA to distinguish significant factors (e.g., bromine equivalents) from noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
